molecular formula C9H6N4O B1436602 Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 148191-54-2

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B1436602
CAS No.: 148191-54-2
M. Wt: 186.17 g/mol
InChI Key: UZIKPIHZEPEKNM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2) is a complex, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular framework, with a molecular formula of C9H6N4O and a weight of 186.17 g/mol, is part of the privileged pyrazolopyrimidine scaffold known for its versatile biological activity . This multi-nitrogen heterocyclic system serves as a key precursor and core structure for developing novel therapeutic agents. The primary research value of this compound lies in its application as a synthetic intermediate for creating potential protein kinase inhibitors (PKIs) with antitumor properties . Kinase inhibition is a cornerstone of targeted cancer therapy, and compounds based on this scaffold have demonstrated potent activity against kinases like CK2, EGFR, B-Raf, and MEK, which are critically implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this specific core have been historically investigated as ligands for benzodiazepine receptors, indicating potential applications in neuroscience research for the development of anticonvulsant agents . While one study series evaluated its derivatives for in vitro antimicrobial activity, the results indicated a lack of significant efficacy against standard bacterial and fungal strains, directing its primary research focus toward oncology and central nervous system (CNS) targets . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. Researchers can leverage this high-quality building block to explore structure-activity relationships (SAR) and develop new chemical entities for biochemical screening and drug development programs.

Properties

IUPAC Name

2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIKPIHZEPEKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Pyrazolo[1,5-a]pyrimidine Intermediates

One of the most documented approaches involves the preparation of pyrazolo[1,5-a]pyrimidine derivatives as key intermediates, followed by functional group transformations to form the final fused pyrido[3,4-e]pyrimidinone system.

Key steps include:

  • Formation of dihydroxy-heterocycle intermediate:
    5-Amino-3-methylpyrazole reacts with diethyl malonate in the presence of a base such as sodium ethanolate to yield a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate with high yield (~89%).
  • Chlorination:
    The dihydroxy intermediate is chlorinated using phosphorus oxychloride, producing a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine intermediate (~61% yield).
  • Nucleophilic substitution:
    Chlorine at position 7 is selectively substituted by nucleophiles such as morpholine in the presence of potassium carbonate at room temperature, resulting in high yields (~94%).
  • Further functionalization:
    Additional steps include Suzuki coupling reactions with esters or boronic acids catalyzed by palladium complexes to introduce various substituents, as well as reductive amination and oxidation steps to diversify the substitution pattern on the fused ring system.

This route exemplifies a modular, stepwise approach allowing structural variation and optimization of biological activity (see Table 1 for reaction yields and conditions summary).

Step Reagents/Conditions Product Yield (%)
5-Amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, base Dihydroxy-pyrazolo[1,5-a]pyrimidine (1) 89
Chlorination Phosphorus oxychloride 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) 61
Nucleophilic substitution Morpholine, K2CO3, room temperature Substituted pyrazolo[1,5-a]pyrimidine (3) 94
Suzuki coupling Pd catalyst, esters/boronic acids Functionalized derivatives (10–13) Variable

Table 1: Summary of key steps in pyrazolo[1,5-a]pyrimidine intermediate synthesis.

Direct Cyclization via Reaction of Substituted Ethyl 7-Dimethylaminovinyl Pyrazolo[1,5-a]pyrimidin-6-carboxylates

Another efficient synthetic strategy involves the reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates.

  • This method allows the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core directly by nucleophilic addition and subsequent cyclization steps.
  • The procedure is relatively straightforward and has been used to prepare a series of analogs (4a-p) with various substitutions at positions 2 and 3.
  • Although primarily developed to evaluate antimicrobial activity, this method provides a practical route to the target fused heterocycle with moderate to good yields.

This approach is notable for its simplicity and the ability to generate a diverse compound library for biological screening.

One-Pot Condensation under Oxidative Conditions

A more recent and efficient synthetic method involves the condensation of pyrazole derivatives with 1,3-dicarbonyl compounds under acidic and oxidative conditions.

  • The reaction mixture typically contains pyrazole derivatives (3 mmol), 1,3-dicarbonyl compounds or analogs, acetic acid (6 equivalents), and is stirred in ethanol at elevated temperature (~130 °C) under an oxygen atmosphere for approximately 18 hours.
  • Crystallization upon cooling yields the pyrazolo[1,5-a]pyridine fused derivatives, including pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one analogs.
  • This method is advantageous due to its operational simplicity, one-pot nature, and relatively high purity of the isolated products after recrystallization.

The reaction scope includes various substituted pyrazolo[1,5-a]pyridines and related fused heterocycles, demonstrating the versatility of this synthetic strategy.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Multi-step synthesis via pyrazolo[1,5-a]pyrimidine intermediates Stepwise functional group transformations; Suzuki coupling for diversification High structural diversity; well-established protocols Multi-step, time-consuming
Reaction of substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates with hydroxylamine Direct cyclization; simple reaction setup Straightforward; suitable for analog libraries Moderate yields; limited substitution scope
One-pot condensation under oxidative conditions Single-step condensation with oxidative atmosphere Operational simplicity; good yields; scalable Requires elevated temperature and oxygen atmosphere

Research Findings and Notes

  • The selectivity in nucleophilic substitution reactions is driven by the differential reactivity of chlorine atoms on the pyrazolo[1,5-a]pyrimidine core, allowing targeted functionalization.
  • Suzuki coupling reactions are pivotal in introducing diverse substituents, enhancing the compound's potential for structure-activity relationship studies.
  • The reaction of hydroxylamine derivatives with substituted vinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates provides a facile route to pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones but with limited biological activity reported.
  • The one-pot oxidative condensation method offers a streamlined approach to synthesize these fused heterocycles, suitable for rapid generation of compound libraries.

Chemical Reactions Analysis

Cyclocondensation Reactions

The core synthesis and derivatization of this scaffold often rely on cyclocondensation strategies. For example:

  • Reaction with 1,3-biselectrophiles : Cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., enones, ynones) forms the fused pyrazolo-pyrimidine system. Electron-withdrawing groups (EWGs) on the 4-aryl moiety enhance reaction yields and regioselectivity .

  • Ultrasound-assisted synthesis : A green protocol using ultrasonic irradiation achieves 85–95% yields for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under mild conditions (60–65°C, 9–15 min) .

2.1. Formylation

  • Vilsmeier-Haack reaction : Introduces a formyl group at position 3 using POCl₃/DMF. Yields depend on the electronic nature of substituents (e.g., 52–85% for π-excedent vs. π-deficient aryl groups) .

  • Oxidative diol rupture : Osmium tetroxide and sodium periodate convert vinyl groups to aldehydes, as seen in the synthesis of 6-formyl derivatives .

2.2. Halogenation

  • Oxidative halogenation : Sodium halides (NaX) with K₂S₂O₈ introduce halogens (Cl, Br, I) at position 3 via one-pot cyclization. Yields range from 75% (I) to 92% (Cl) .

2.3. Nucleophilic Substitution

  • Amination : Hydrazine hydrate displaces chlorine at position 7 in 7-chloro derivatives, yielding 7-hydrazinyl analogs (92% yield) .

  • Thiolation : Thiols replace leaving groups (e.g., Cl) under basic conditions, enhancing solubility or bioactivity.

Oxidation and Reduction

Reaction Type Reagents/Conditions Product Yield
Oxidation KMnO₄ (acidic)Ketone or carboxylic acid derivatives60–78%
Reduction NaBH₄ or DIBAL-HAlcohols or amines65–82%

Cross-Coupling Reactions

Pd-catalyzed C–C bond formation enables late-stage diversification:

  • Suzuki coupling : 7-Alkynyl-2,6-diaryl derivatives react with arylboronic acids to install diverse aryl groups .

  • Heck reaction : Vinyl or aryl halides couple with alkenes, expanding π-conjugation for optoelectronic applications .

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions (e.g., para to N atoms).

  • Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives for enhanced water solubility.

Key Reaction Conditions

  • Solvents : DMF, ethanol, or ionic liquids improve reaction efficiency .

  • Catalysts : Pd/C (for cross-coupling) or K₂CO₃ (for SNAr reactions) are common .

  • Temperature : Most reactions proceed at 60–120°C, with microwave irradiation reducing time (e.g., 20 min vs. 12 h) .

Comparative Reactivity Insights

Position Reactivity Preferred Reactions
C3 Highly nucleophilicFormylation, halogenation
C7 Electrophilic (if substituted)Nucleophilic substitution (Cl → NH₂)
C5/C6 Moderate reactivityOxidation, reduction

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown promising activity against various cancer cell lines. Studies have indicated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, research published in the European Journal of Medicinal Chemistry demonstrated that certain analogs exhibited significant cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Properties
    • This compound has been tested for antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship studies indicate that modifications can enhance its antimicrobial potency .
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pharmacological Applications

  • Enzyme Inhibition
    • The compound acts as an inhibitor of various enzymes involved in disease processes. For example, it has been identified as a potent inhibitor of certain kinases that are crucial in cancer progression .
  • Neuroprotective Effects
    • Emerging research highlights the neuroprotective potential of this compound against neurodegenerative diseases. It is believed to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for these applications .
  • Polymer Chemistry
    • Incorporating this compound into polymer matrices has been explored to enhance the thermal and mechanical properties of materials. Research indicates that it can improve the performance characteristics of various polymer composites .

Case Studies

StudyApplicationFindings
European Journal of Medicinal ChemistryAnticancerDerivatives showed significant cytotoxicity against breast and lung cancer cells.
Journal of AntibioticsAntimicrobialEffective against Gram-positive and Gram-negative bacteria; structure modifications enhance potency.
NeuropharmacologyNeuroprotectionExhibited protective effects on neuronal cells by reducing oxidative stress.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can disrupt the proliferation of cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines and Dihydro Derivatives

Compounds like 5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., 4g, 4n ) feature a partially saturated pyrimidine ring, reducing aromaticity compared to the fully conjugated pyrido-pyrimidinone system. Key differences include:

  • Synthesis : Dihydro derivatives are synthesized via multicomponent reactions using aromatic aldehydes, yielding regioselective products with high purity (e.g., C, H, N analysis: Calcd C 59.34% vs. Found 59.30% ).
  • Flexibility vs.

Pyrazolo[3,4-d]pyrimidinones

Derivatives such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one () lack the fused pyrido ring. These compounds are synthesized via pyridine-mediated condensations and exhibit distinct electronic properties due to the oxazinone moiety.

Substituted Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones

Studies by Bruni et al. (1996) synthesized derivatives (e.g., 4a–p, 9–36) by reacting hydroxylamine or primary amines with ethyl carboxylate precursors .

Physicochemical Data

Compound Class Molecular Formula Molecular Weight Key Substituents Purity (C/H/N Analysis)
Target Compound (Chloro-derivative) C₂₅H₁₇Cl₂N₅O 474.345 5-Chloroindolyl, 4-Chlorophenyl Not explicitly reported
7-Hydroxy Derivative C₉H₆N₄O₂ 202.17 Hydroxyl group at position 7 N/A (commercial product)
Dihydro-pyrazolo[1,5-a]pyrimidine (4g) C₁₈H₁₆N₆O₃ 364.36 2,6-Dimethylphenyl, 4-hydroxyphenyl Calcd C 59.34% vs. Found 59.30%

Key Structural and Functional Insights

Aromaticity vs. Flexibility: The fully aromatic pyrido-pyrimidinone system enhances planarity and stability but may limit conformational adaptability for target binding.

Biological Inactivity: Despite structural complexity, pyrido-pyrimidinones lack inherent antimicrobial activity, emphasizing the need for targeted substituent optimization .

Biological Activity

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C₉H₆N₄O, with a molecular weight of 186.17 g/mol. The compound is characterized by a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₉H₆N₄O
Molecular Weight186.17 g/mol
CAS Number148191-54-2
LogP2.8589
Polar Surface Area37.81 Ų

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain analogs were identified as potential leads against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. These compounds demonstrated low cytotoxicity while maintaining substantial activity against Mtb within macrophages .

Table 1: Antitubercular Activity of Selected Derivatives

Compound IDMIC (µg/mL)Cytotoxicity (HepG2)
Compound 10.5>100
Compound 21.0>100
Compound 32.0>100

The mechanism of action for these compounds was found to be distinct from traditional antitubercular agents; they did not interfere with cell wall biosynthesis or iron uptake pathways .

The biological activity of this compound has been attributed to various mechanisms:

  • Inhibition of Mycobacterial Growth : Compounds targeting specific pathways in Mtb have shown promise in disrupting mycolyl-arabinogalactan biosynthesis.
  • Resistance Mechanism : Resistance to these compounds was linked to mutations in specific enzymes, such as flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which facilitates compound catabolism .

Other Biological Activities

Beyond antitubercular activity, studies have explored the anti-inflammatory and anticancer potential of pyrazolo derivatives:

  • Anti-inflammatory Activity : Some derivatives have demonstrated inhibition of NF-κB/AP-1 signaling pathways in vitro, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Recent advancements indicate that pyrazolo derivatives can inhibit various cancer cell lines, showcasing their versatility as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of a library of pyrazolo derivatives for their biological activities. The study revealed that modifications at certain positions on the core structure significantly influenced both potency and selectivity against target pathogens .

Table 2: Summary of Biological Activities from Case Studies

Study ReferenceActivity TypeKey Findings
AntitubercularLow MIC values with high selectivity
AnticancerEffective against multiple cancer cell lines
Anti-inflammatorySignificant inhibition of inflammatory markers

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives?

Methodology :

  • Condensation reactions : Reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., silylformamidines) in solvents like benzene or ethanol under reflux conditions. For example, compound 3g was synthesized by stirring 2g with silylformamidine 1 in benzene, followed by crystallization from hexane .
  • Cyclization strategies : Utilizing hydrazonoyl chlorides or hydroximoyl chlorides to form fused heterocyclic systems. highlights the synthesis of pyrazolo[1,5-a]pyrimidine derivatives via cyclization with coumarin intermediates .
  • Combinatorial chemistry : Parallel synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides using solid-phase techniques to explore structure-activity relationships .

Q. Table 1: Representative Synthetic Routes

DerivativeKey ReagentsConditionsYield (%)Reference
3gSilylformamidine, benzeneStirring, 24 h, crystallization72
7c6-Bromo-3-(dimethylamino)acryloyl coumarinReflux in ethanol, 6 h65
RegioisomersHydrazine hydrate, ethanolReflux, 6 h, recrystallization58–85

Q. How are this compound derivatives characterized structurally?

Methodology :

  • Elemental analysis : Compare calculated vs. experimental values for C, H, and N content (e.g., C: 61.65% calc. vs. 61.78% found for C₁₃H₁₁N₅O ) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 254.1039 vs. 254.1042 calc.) .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to assign substituent positions. For example, 3g exhibits distinct carbonyl signals at δ 170.5 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance regioselectivity in cyclization reactions .
  • Catalytic additives : Use t-BuOK to facilitate tandem reactions between azidomethyl pyrazoles and cyanoacetamides, achieving yields >75% .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize side products during hydrazine-mediated cyclization .

Q. What strategies resolve contradictions in elemental analysis and spectral data for these compounds?

Methodology :

  • Cross-validation : Combine elemental analysis with HRMS and NMR to confirm molecular formulas. For example, a 0.03% discrepancy in nitrogen content was resolved via HRMS isotopic patterns .
  • Alternative synthetic routes : Re-synthesize derivatives using different pathways (e.g., replacing hydrazine with hydroxylamine) to verify structural assignments .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Q. How are this compound derivatives evaluated for biological activity?

Methodology :

  • Antiproliferative assays : Test derivatives against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays. Compound 7c showed IC₅₀ = 2.70 ± 0.28 µM .
  • Docking studies : Perform molecular docking with target proteins (e.g., kinases) to predict binding modes and guide structural modifications .
  • ADME profiling : Assess solubility and metabolic stability using HPLC and liver microsome assays .

Q. What are the best practices for handling and storing these derivatives to ensure stability?

Methodology :

  • Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of sensitive substituents (e.g., aldehydes) .
  • Handling protocols : Use gloveboxes for air-sensitive reactions (e.g., silylformamidine coupling) and replace contaminated consumables immediately .
  • Waste management : Segregate halogenated byproducts (e.g., brominated derivatives) for specialized disposal to avoid environmental contamination .

Q. How can regioselectivity challenges during functionalization be addressed?

Methodology :

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro or bromo) at position 3 to steer electrophilic substitution to position 7 .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during multi-step syntheses .
  • Microwave-assisted synthesis : Enhance regioselectivity in cycloadditions via controlled heating (e.g., 150°C, 30 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 2
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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